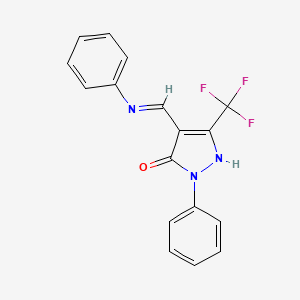

![molecular formula C19H22FN5O2S B2401437 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide CAS No. 887219-12-7](/img/structure/B2401437.png)

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide” is a complex organic molecule with a molecular formula of C19H22FN5O2S . It has an average mass of 403.474 Da and a mono-isotopic mass of 403.147827 Da . The molecule contains a 1,2,4-triazole ring, which is known for its multidirectional biological activity .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The 1,2,4-triazole ring is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system, which gives it an aromatic character . The molecule also contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites on the molecule. The 1,2,4-triazole ring is known to participate in various types of reactions, including donor–acceptor, nucleophilic, and oxidation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. The presence of the 1,2,4-triazole ring and the thiazole ring, along with other functional groups, contribute to its properties. The IR absorption spectra of similar compounds have shown signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been reported to show potent anticancer activity . The presence of the triazole ring in the structure of this compound could potentially contribute to its anticancer properties.

Antimicrobial Activity

Both triazole and thiazole derivatives are known for their antimicrobial properties . This compound, with both these scaffolds, could potentially be used in the development of new classes of antibacterial agents.

Anti-Inflammatory and Analgesic Activity

Thiazoles have been reported to have anti-inflammatory and analgesic activities . The thiazole ring in this compound could contribute to these properties.

Antioxidant Activity

Triazole derivatives have been found to possess antioxidant activity . This compound, with its triazole scaffold, could potentially exhibit antioxidant properties.

Antiviral Activity

Triazole derivatives have been reported to have antiviral properties . This compound could potentially be used in the development of antiviral drugs.

Enzyme Inhibition

Triazolothiadiazine derivatives have been reported to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This compound, with its triazole scaffold, could potentially exhibit similar enzyme inhibition properties.

properties

IUPAC Name |

1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-fluorophenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O2S/c1-2-14-22-19-25(23-14)18(27)16(28-19)15(11-3-5-13(20)6-4-11)24-9-7-12(8-10-24)17(21)26/h3-6,12,15,27H,2,7-10H2,1H3,(H2,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWUDYMXRWCRPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC(CC4)C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2401354.png)

![(2,6-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2401355.png)

![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2401361.png)

![N-(2-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2401362.png)

![2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol](/img/structure/B2401367.png)

![1-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2401368.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)

![tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B2401375.png)